molecular formula C5H5Br2NO4S B14250123 Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide CAS No. 515114-49-5

Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide

Cat. No.: B14250123
CAS No.: 515114-49-5
M. Wt: 334.97 g/mol
InChI Key: RPEOZVROLGDDOF-UHFFFAOYSA-N
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Description

Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide is a heterocyclic compound containing a sulfur atom in its five-membered ring structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves condensation reactions. For instance, the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are common methods used to prepare thiophene derivatives . Specifically, for the synthesis of 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-thiophene, 1,1-dioxide, a multi-step process involving bromination, nitration, and oxidation reactions is employed. The reaction conditions often include the use of strong acids, bases, and oxidizing agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of thiophene derivatives involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize the desired product yield .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Scientific Research Applications

Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene, 2,3-dihydro-5-methyl-
  • 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide
  • 2,5-Dibromothiophene

Uniqueness

Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

515114-49-5

Molecular Formula

C5H5Br2NO4S

Molecular Weight

334.97 g/mol

IUPAC Name

3,5-dibromo-4-methyl-3-nitro-2H-thiophene 1,1-dioxide

InChI

InChI=1S/C5H5Br2NO4S/c1-3-4(6)13(11,12)2-5(3,7)8(9)10/h2H2,1H3

InChI Key

RPEOZVROLGDDOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(S(=O)(=O)CC1([N+](=O)[O-])Br)Br

Origin of Product

United States

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